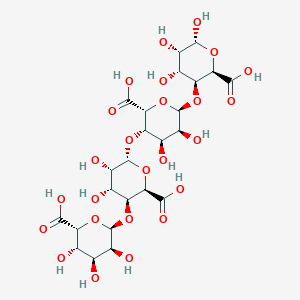
Lcaha
概要
説明
リトコール酸ヒドロキシアミド (LCAHA) は、リトコール酸の誘導体であり、脱ユビキチン化酵素 USP2a の阻害剤として知られています。 この化合物は、サイクリン D1 を不安定化させて G0/G1 期細胞周期停止を誘導する能力により注目を集めており、がん治療の候補薬として期待されています .
作用機序
リトコール酸ヒドロキシアミドは、脱ユビキチン化酵素 USP2a を阻害することにより効果を発揮します。この阻害は、細胞周期進行の重要な調節因子であるサイクリン D1 の不安定化につながります。この化合物は、G0/G1 期細胞周期停止を誘導し、サイクリン D1 依存性細胞の増殖を阻害します。 この機序は、細胞の p53 状況とは無関係であり、がん治療の汎用的な候補薬となっています .
類似の化合物との比較
リトコール酸ヒドロキシアミドは、USP2a の強力な阻害と細胞周期停止を誘導する能力により、リトコール酸誘導体の中でユニークです。類似の化合物には次のようなものがあります。
リトコール酸: 異なる生物活性を持つ親化合物。
リトコール酸エチルエステル: 異なる特性を持つ別の誘導体。
NSC 632839: USP2a の既知の阻害剤ですが、リトコール酸ヒドロキシアミドと比較して効力と特異性が異なります .
リトコール酸ヒドロキシアミドは、USP2a の特異的な阻害とそのがん治療における潜在的な治療応用により際立っています。
生化学分析
Biochemical Properties
Lithocholic acid hydroxyamide (LCAHA) plays a significant role in biochemical reactions by inhibiting deubiquitinase USP2a. This inhibition leads to the destabilization of cyclin D1, a crucial regulator of cell-cycle progression. This compound interacts with USP2a, leading to defects in cell-cycle progression and inhibiting the growth of cyclin D1-expressing cells .
Cellular Effects
Lithocholic acid hydroxyamide (this compound) exerts profound effects on various types of cells and cellular processes. It induces G0/G1 cell cycle arrest by inhibiting deubiquitinase USP2a, leading to the destabilization of cyclin D1. This results in the inhibition of growth in cyclin D1-dependent cells, regardless of their p53 status . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism highlights its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of lithocholic acid hydroxyamide (this compound) involves its binding interactions with deubiquitinase USP2a. By inhibiting USP2a, this compound destabilizes cyclin D1, leading to defects in cell-cycle progression. This inhibition is independent of the Akt/GSK3β pathway and does not alter the expression of p27 . The growth-inhibitory activity of this compound is independent of the p53 status, making it a promising candidate for cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithocholic acid hydroxyamide (this compound) change over time. This compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound inhibits the growth of cyclin D1-expressing cells at submicromolar concentrations
Dosage Effects in Animal Models
The effects of lithocholic acid hydroxyamide (this compound) vary with different dosages in animal models. At submicromolar concentrations, this compound inhibits the growth of cyclin D1-expressing cells . The threshold effects and potential toxic or adverse effects at higher doses are still being studied. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
Lithocholic acid hydroxyamide (this compound) is involved in metabolic pathways that include interactions with deubiquitinase USP2a. By inhibiting USP2a, this compound destabilizes cyclin D1, leading to defects in cell-cycle progression
Transport and Distribution
The transport and distribution of lithocholic acid hydroxyamide (this compound) within cells and tissues involve interactions with transporters and binding proteins. This compound’s localization and accumulation within cells are crucial for its activity and function . Understanding the transport and distribution of this compound is essential for its potential therapeutic applications.
Subcellular Localization
Lithocholic acid hydroxyamide (this compound) is localized within specific subcellular compartments, where it exerts its effects on cellular function. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are still being studied . Understanding the subcellular localization of this compound is crucial for elucidating its activity and function.
準備方法
合成経路と反応条件
リトコール酸ヒドロキシアミドの合成は、リトコール酸の修飾を伴います。
工業生産方法
リトコール酸ヒドロキシアミドの工業生産は、通常、高度な合成能力を持つ専門の研究所で行われます。 このプロセスには、最終製品の均一性と品質を確保するために、高純度の試薬と制御された反応条件の使用が含まれます .
化学反応解析
反応の種類
リトコール酸ヒドロキシアミドは、次のようないくつかの種類の化学反応を起こします。
酸化: この反応はヒドロキシアミド基を修飾し、化合物の活性を変化させる可能性があります。
還元: 還元反応は、リトコール酸骨格に結合した官能基に影響を与える可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 条件は、通常、所望の反応結果を達成するために、制御された温度と pH レベルで行われます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はリトコール酸ヒドロキシアミドの酸化誘導体を生成する可能性があり、置換反応はさまざまな官能基化誘導体を生成する可能性があります .
科学研究への応用
リトコール酸ヒドロキシアミドは、次のような幅広い科学研究への応用を持っています。
化学: 脱ユビキチン化酵素の阻害とそのタンパク質安定性への影響を研究するためのツールとして使用されます。
生物学: 細胞周期制御における役割とそのがん細胞における細胞周期停止を誘導する可能性について研究されています。
医学: サイクリン D1 を過剰発現するがんに対する潜在的な治療薬として研究されています。
化学反応の分析
Types of Reactions
Lithocholic acid hydroxyamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyamide group, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the functional groups attached to the lithocholic acid backbone.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of lithocholic acid hydroxyamide, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
Lithocholic acid hydroxyamide has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study deubiquitinase inhibition and its effects on protein stability.
Biology: Investigated for its role in cell cycle regulation and its potential to induce cell cycle arrest in cancer cells.
Medicine: Explored as a potential therapeutic agent for cancers that overexpress cyclin D1.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting deubiquitinases .
類似化合物との比較
Lithocholic acid hydroxyamide is unique among lithocholic acid derivatives due to its potent inhibition of USP2a and its ability to induce cell cycle arrest. Similar compounds include:
Lithocholic acid: The parent compound, which has different biological activities.
Lithocholic acid ethyl ester: Another derivative with distinct properties.
NSC 632839: A known inhibitor of USP2a, but with different potency and specificity compared to lithocholic acid hydroxyamide .
Lithocholic acid hydroxyamide stands out due to its specific inhibition of USP2a and its potential therapeutic applications in cancer treatment.
特性
IUPAC Name |
(4R)-N-hydroxy-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO3/c1-15(4-9-22(27)25-28)19-7-8-20-18-6-5-16-14-17(26)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,26,28H,4-14H2,1-3H3,(H,25,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXAGWREMCSWMF-HVATVPOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NO)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride](/img/structure/B8118362.png)






